![molecular formula C10H16N4 B1591416 N-(Piperidin-4-ylmethyl)pyrimidin-2-amine CAS No. 521273-76-7](/img/structure/B1591416.png)
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
Overview
Description
“N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, has been widely studied. Various methods have been developed, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is characterized by a pyrimidine ring linked to a piperidine ring via a methylene bridge . The molecular weight of this compound is 178.24 g/mol .
Chemical Reactions Analysis
Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, are known to participate in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Anti-inflammatory Applications
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being studied.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Applications in Non-linear Optics
- Scientific Field : Material Science
- Summary of Application : Certain pyrimidine derivatives have been incorporated into layered inorganic compounds, which might serve as the host carriers . These materials have potential use in non-linear optics .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Anticancer Applications
- Scientific Field : Oncology
- Summary of Application : Certain pyrimidine derivatives have shown potential as anticancer agents. Specifically, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors have been identified as potential anticancer agents .
- Methods of Application : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .
- Results or Outcomes : Among the synthesized compounds, one was identified as the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Pharmaceutical Applications
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Piperidines, which are part of the structure of “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Antiviral Applications
- Scientific Field : Virology
- Summary of Application : Pyrimidines have shown potential as antiviral agents . They display a range of pharmacological effects including antiviral activities .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antioxidant Applications
- Scientific Field : Biochemistry
- Summary of Application : Pyrimidines also display antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Safety And Hazards
The safety data sheet for a similar compound, “1-pyrimidin-2-yl-piperidin-4-ylamine”, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid ingestion, inhalation, and contact with skin and eyes .
Future Directions
Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, have shown potential in various pharmacological applications, including as anti-inflammatory, antitrypanosomal, and antiplasmodial agents . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582981 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | |
CAS RN |
521273-76-7 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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